1-(4-溴苄基)-1H-吡唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

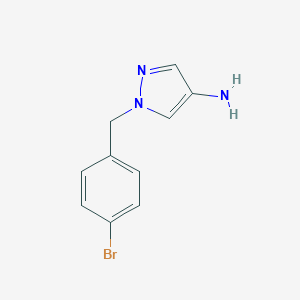

“1-(4-bromobenzyl)-1H-pyrazol-4-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also contains a bromobenzyl group, which is a benzyl group with a bromine atom attached .

Synthesis Analysis

While specific synthesis methods for “1-(4-bromobenzyl)-1H-pyrazol-4-amine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, 4-bromobenzyl bromide has been used to prepare aminomethyl-substituted biaryl compounds via sequential N-alkylation of various amines .

Molecular Structure Analysis

The molecular structure of “1-(4-bromobenzyl)-1H-pyrazol-4-amine” would likely include a pyrazole ring attached to a bromobenzyl group. The bromobenzyl group would consist of a benzene ring with a bromine atom and a methyl group attached .

科学研究应用

吡唑啉衍生物和杂环化学

合成策略和生物活性: 与吡唑酮密切相关的吡唑啉衍生物已被广泛研究其抗癌性能,展示了吡唑啉作为开发治疗剂的支架的多功能性 (Ray et al., 2022)。通过不同方法合成和生物评价新型吡唑酮衍生物强调了杂环化合物在制药活动中的重要性,暗示“1-(4-溴苄基)-1H-吡唑-4-胺”也可能具有显著的药理潜力 (Sheetal et al., 2018)。

治疗应用: 含有吡唑啉的化合物已被确定为神经退行性疾病的潜在治疗靶点,表明吡唑啉衍生物在治疗阿尔茨海默病和帕金森病等疾病中的重要性 (Ahsan et al., 2022)。这突显了吡唑酮衍生物在医学研究应用中的潜力,包括“1-(4-溴苄基)-1H-吡唑-4-胺”。

药物发现中的杂环化合物: 吡唑并[1,5-a]嘧啶支架,另一个密切相关的结构,因其广泛的药用性质,如抗癌和抗炎活性而备受关注,强调了吡唑酮衍生物在药物发现中的关键作用 (Cherukupalli et al., 2017)。

化学合成和催化: 最近关于可回收铜催化剂体系用于芳基卤化物和芳基硼酸的C-N键形成交叉偶联反应的综述表明,吡唑酮衍生物可以在催化系统中得到利用,可能包括用于合成复杂分子的“1-(4-溴苄基)-1H-吡唑-4-胺” (Kantam et al., 2013)。

作用机制

Target of Action

Compounds with similar structures, such as s-(4-bromobenzyl)cysteine, have been found to target glutathione s-transferase p .

Mode of Action

Based on the structural similarity to other bromobenzyl compounds, it can be inferred that it might undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that donates an electron pair to form a covalent bond, interacts with the bromobenzyl group, leading to various changes in the molecule.

Biochemical Pathways

Bromobenzyl compounds are known to participate in free radical reactions . These reactions can lead to various downstream effects, including the formation of new compounds.

Result of Action

Bromobenzyl compounds are known to participate in free radical reactions , which can lead to various molecular and cellular changes.

未来方向

属性

IUPAC Name |

1-[(4-bromophenyl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHXEOSXACNBRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromobenzyl)-1H-pyrazol-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopentyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B359111.png)

![5-(diethylamino)-2-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B359115.png)

![2-(2,6-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359117.png)

![7-methyl-2-(3-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359119.png)

![2-(4-tert-butylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359121.png)

![4-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B359123.png)

![2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359124.png)

![2-[5-(3-chlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359126.png)

![3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate](/img/structure/B359128.png)

![4-Bromo-2-ethoxy-6-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B359129.png)

![2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359130.png)

![2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-fluorobenzoate](/img/structure/B359131.png)